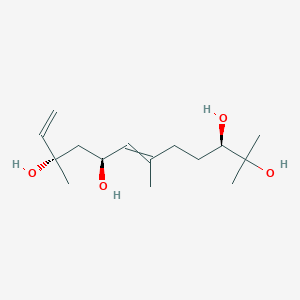
(3R,8S,10S)-2,6,10-Trimethyldodeca-6,11-diene-2,3,8,10-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,8S,10S)-2,6,10-Trimethyldodeca-6,11-diene-2,3,8,10-tetrol is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,8S,10S)-2,6,10-Trimethyldodeca-6,11-diene-2,3,8,10-tetrol typically involves multi-step organic reactions. The process begins with the selection of appropriate starting materials, which are subjected to a series of chemical reactions including alkylation, hydroxylation, and diene formation. The reaction conditions often require precise control of temperature, pH, and the use of catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve consistent quality and high efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste production.
Chemical Reactions Analysis
Types of Reactions
(3R,8S,10S)-2,6,10-Trimethyldodeca-6,11-diene-2,3,8,10-tetrol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for converting hydroxyl groups to halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield corresponding ketones or aldehydes, while reduction of the double bonds results in saturated hydrocarbons.
Scientific Research Applications
(3R,8S,10S)-2,6,10-Trimethyldodeca-6,11-diene-2,3,8,10-tetrol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (3R,8S,10S)-2,6,10-Trimethyldodeca-6,11-diene-2,3,8,10-tetrol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups and double bonds allow it to participate in various biochemical reactions, influencing cellular processes and signaling pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, (3R,8S,10S)-2,6,10-Trimethyldodeca-6,11-diene-2,3,8,10-tetrol stands out due to its multiple hydroxyl groups and double bonds, which confer unique chemical reactivity and biological activity. These structural features make it a versatile compound for various applications in scientific research and industry.
Properties
CAS No. |
874302-69-9 |
|---|---|
Molecular Formula |
C15H28O4 |
Molecular Weight |
272.38 g/mol |
IUPAC Name |
(3R,8S,10S)-2,6,10-trimethyldodeca-6,11-diene-2,3,8,10-tetrol |
InChI |
InChI=1S/C15H28O4/c1-6-15(5,19)10-12(16)9-11(2)7-8-13(17)14(3,4)18/h6,9,12-13,16-19H,1,7-8,10H2,2-5H3/t12-,13-,15-/m1/s1 |
InChI Key |
VKUXRLCJNXHDAW-UMVBOHGHSA-N |
Isomeric SMILES |
CC(=C[C@H](C[C@@](C)(C=C)O)O)CC[C@H](C(C)(C)O)O |
Canonical SMILES |
CC(=CC(CC(C)(C=C)O)O)CCC(C(C)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















